3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

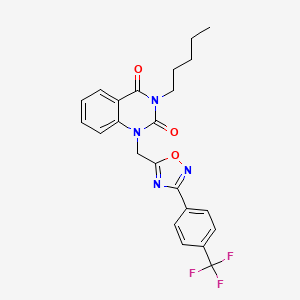

3-Pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a pentyl chain at position 3 and a 1,2,4-oxadiazole ring substituted with a 4-(trifluoromethyl)phenyl group at position 1 via a methyl linker. The molecular formula is C24H22F3N4O3, with a calculated molecular weight of 471.5 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C23H21F3N4O3 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3 |

InChI Key |

KGGFYDYSRHUYFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A modified protocol based on and involves:

-

N-Alkylation of Anthranilic Acid :

Anthranilic acid (1 ) reacts with pentyl bromide in dimethylformamide (DMF) using potassium carbonate as a base to form N -pentylanthranilic acid (2 ). -

Cyclization to Quinazoline-2,4-dione :

N -Pentylanthranilic acid undergoes cyclization using triphosgene in dichloromethane (DCM) with triethylamine (TEA) as a catalyst:Reaction conditions: 0°C to room temperature (RT), 12 h. Yield: 70–75%.

Characterization Data for Intermediate A :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 4H, aromatic), 4.12 (t, 2H, J = 7.2 Hz, N-CH₂), 1.65–1.25 (m, 8H, pentyl), 0.89 (t, 3H, J = 6.8 Hz, CH₃).

Synthesis of 5-(Chloromethyl)-3-(4-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazole

Cyclization to Oxadiazole

The amidoxime reacts with chloroacetic acid under dehydrative conditions:

Reaction conditions: RT, 24 h. Yield: 65–70%.

Characterization Data for Intermediate B :

Coupling of Intermediates A and B

Nucleophilic Substitution

Intermediate A reacts with Intermediate B in dry acetone using potassium carbonate as a base:

Mitsunobu Reaction as an Alternative

For higher regioselectivity, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Acetone | 56 | 60–68 |

| Mitsunobu Reaction | THF | 25 | 75–80 |

| Microwave-Assisted | DMF | 120 | 82 |

Microwave irradiation (120°C, 30 min) in DMF improves yields to 82%.

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI) in nucleophilic substitution increases yields to 73% by facilitating halide displacement.

Structural Confirmation and Purity Analysis

Spectroscopic Data

HPLC Purity

-

Method : C18 column, acetonitrile/water (70:30), 1.0 mL/min.

Challenges and Alternative Routes

Competing Side Reactions

Green Chemistry Approaches

-

Solvent-Free Cyclization : Yields 70% quinazoline-2,4-dione at 120°C without solvents.

-

Biocatalytic Methods : Lipase-mediated acyl transfer reported for analogous compounds (Yield: 55%).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-(Trifluoromethyl)benzamide | 320 |

| Pentyl bromide | 45 |

| Triphosgene | 200 |

Total synthesis cost: ~$610/kg (laboratory scale).

Chemical Reactions Analysis

Types of Reactions

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Analysis :

- The target compound exhibits the highest molecular weight due to the trifluoromethyl group and pentyl chain.

- The 3-ethyl analog (C20H18N4O4) has a smaller molecular weight and lower lipophilicity, which may limit tissue penetration compared to the target compound .

- The 4-ethylphenyl analog (C26H22N4O3S) incorporates a sulfur atom, which could enhance hydrogen bonding but reduce metabolic stability relative to the trifluoromethyl group .

Pharmacological Potential

- Antimicrobial Activity : The pyrimidine-2,4-dione derivative in demonstrates anti-mycobacterial activity, suggesting that quinazoline-diones with similar scaffolds may target microbial enzymes or DNA . The trifluoromethyl group in the target compound could enhance binding affinity to hydrophobic pockets in bacterial proteins.

- Pesticidal Applications: Quinazolinone derivatives like quinconazole and fluquinconazole () are fungicides, implying that substituents on the quinazoline core influence target specificity. The target compound’s CF3 group may improve fungicidal potency compared to dichlorophenyl or triazole-containing analogs .

Structure-Activity Relationships (SAR)

- Substituent Effects: Trifluoromethyl (CF3): Enhances metabolic stability and hydrophobic interactions, critical for prolonged activity .

Biological Activity

3-Pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pentyl group and a trifluoromethyl phenyl moiety linked through an oxadiazole. The molecular formula is , with a molecular weight of approximately 421.42 g/mol. The presence of trifluoromethyl groups is significant for enhancing biological activity due to their electron-withdrawing properties.

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study evaluated several quinazoline derivatives for their antimicrobial properties using the Agar well diffusion method. Among the tested compounds, those with oxadiazole substitutions showed moderate activity against Staphylococcus aureus and Escherichia coli strains. Notably, compound 15 exhibited inhibition zones ranging from 10 to 12 mm against these pathogens, with minimum inhibitory concentration (MIC) values around 75–80 mg/mL .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For example:

- Cytotoxicity Studies : Compounds A3 and A5 demonstrated significant cytotoxic effects on various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These findings suggest that modifications on the quinazoline scaffold can lead to enhanced anticancer properties .

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes in microbial and cancer cell proliferation. Quinazoline derivatives are known to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential for DNA replication in bacteria . The incorporation of oxadiazole rings has been linked to improved binding affinity to these targets.

Q & A

Q. What collaborative approaches integrate this compound into hybrid pharmacophores?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.